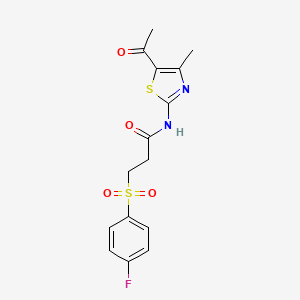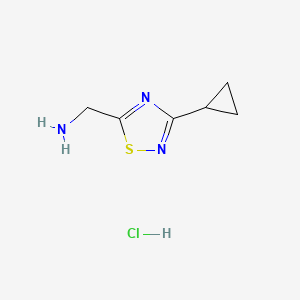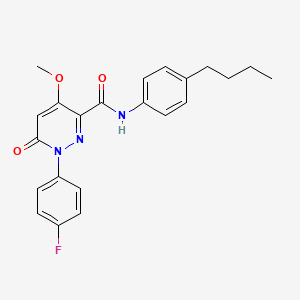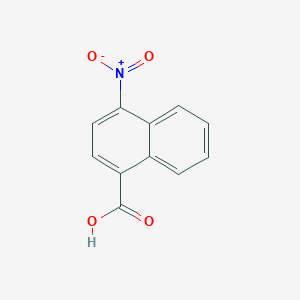![molecular formula C21H18N4O2S B2440191 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 941895-65-4](/img/no-structure.png)
1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the exact molecular structure of “1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea” is not provided in the sources, compounds with similar structures, such as quinazolinones and quinazolines, have been extensively studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the sources .科学的研究の応用
Potent and Selective Inhibitors of PDGF Receptor Autophosphorylation
Quinoline and quinazoline derivatives, including urea, thiourea, urethane, and acylthiourea groups, have been studied for their inhibitory activity against the platelet-derived growth factor (PDGF) receptor autophosphorylation. These compounds show potential as therapeutic agents for the treatment of restenosis due to their receptor selectivity and potent oral efficacy in in vivo assays (Furuta et al., 2006).
Antimicrobial Applications
A series of substituted quinazolines were synthesized and evaluated for antimicrobial activity against various microorganisms. These compounds demonstrated broad-spectrum activity, indicating their potential as antimicrobial agents. A quantitative structure-activity relationship (QSAR) study provided insights into the pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).
Synthesis and Evaluation of Novel Urea/Thiourea-Based Quinazolines
Research has explored the efficient palladium-catalyzed Suzuki C–C coupling of novel urea and thiourea-based quinazoline derivatives. These compounds are characterized by their ease of synthesis and potential for various chemical and pharmacological applications (Patel et al., 2015).
Catalyst-Free Synthesis Using Urea/Thiourea as Ammonia Surrogate
A catalyst-free synthesis approach has been developed using urea/thiourea as an effective ammonia surrogate for constructing quinazolin-4(3H)-one rings. This method allows for the simple synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, demonstrating the versatility of urea/thiourea in facilitating chemical reactions (Naidu et al., 2014).
Anti-Tubercular Agents
Quinazolin-4-ones linked with 1,3-thiazole hybrids have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis. The synthesis, characterization, and docking studies of these compounds highlight their potential as potent anti-tubercular agents, with certain derivatives showing favorable activity at minimum inhibitory concentrations (Nagaladinne et al., 2020).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with 4-methylphenyl isocyanate in the presence of a suitable solvent and base to yield the desired product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "4-methylphenyl isocyanate", "Suitable solvent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one in a suitable solvent.", "Step 2: Add a base to the solution and stir for a few minutes.", "Step 3: Slowly add 4-methylphenyl isocyanate to the reaction mixture while stirring continuously.", "Step 4: Stir the reaction mixture for a few hours at room temperature.", "Step 5: Filter the reaction mixture to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain the desired product." ] } | |
CAS番号 |
941895-65-4 |
分子式 |
C21H18N4O2S |
分子量 |
390.46 |
IUPAC名 |
1-(4-methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H18N4O2S/c1-14-8-10-15(11-9-14)22-20(26)24-19-17-6-2-3-7-18(17)23-21(27)25(19)13-16-5-4-12-28-16/h2-12H,13H2,1H3,(H2,22,24,26) |
InChIキー |
YDCVDZNTSXUIFD-LYBHJNIJSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2440111.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2440113.png)


![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)
![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)



![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)